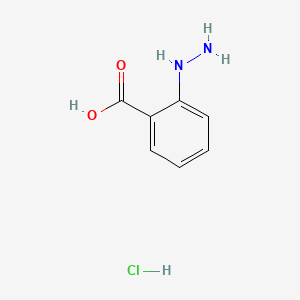

2-Hydrazinobenzoic acid hydrochloride

Beschreibung

The exact mass of the compound 2-Hydrazinobenzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydrazinobenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinobenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNNOFKURIXXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068744 | |

| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52356-01-1 | |

| Record name | 2-Carboxyphenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52356-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052356011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyphenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Properties, Structure, and Synthetic Utility

Introduction: A Versatile Building Block in Modern Chemistry

2-Hydrazinobenzoic acid hydrochloride is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive hydrazine moiety and a versatile carboxylic acid group on a benzene ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, structural features, and key applications, with a focus on providing practical insights for laboratory professionals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any research or development setting.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 2-hydrazinylbenzoic acid;hydrochloride

-

Common Names : 2-Carboxyphenylhydrazine hydrochloride, o-Hydrazinobenzoic acid hydrochloride

-

CAS Number : 52356-01-1

-

Molecular Formula : C₇H₉ClN₂O₂

-

InChI Key : ZGNNOFKURIXXRF-UHFFFAOYSA-N[1]

Physicochemical Data

The compound's physical properties dictate its handling, storage, and reaction conditions. It typically presents as a white to off-white or light yellow crystalline powder.

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Powder | [1] |

| Melting Point | 185 °C (with decomposition) | [5][6] |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [5][6][7] |

Expert Insight: The decomposition at its melting point is a critical parameter. When using this reagent in reactions at elevated temperatures, it is advisable to monitor for gas evolution or color changes that may indicate degradation rather than the desired reaction. Its solubility in water is due to the salt form and the polar functional groups, but it exhibits moderate solubility in polar organic solvents like ethanol.

Structural Elucidation and Spectroscopic Profile

The reactivity and utility of 2-hydrazinobenzoic acid hydrochloride are direct consequences of its molecular structure. Spectroscopic analysis provides the definitive confirmation of this structure.

Molecular Structure

The molecule consists of a benzene ring substituted at the 1- and 2-positions with a carboxylic acid group and a hydrazinium group (-NHNH₃⁺), respectively. The positive charge is localized on the hydrazine moiety, forming an ionic bond with the chloride anion.

Spectroscopic Data Interpretation

While specific spectra can vary slightly based on the solvent and instrument, the following represents a typical interpretation of its key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydrazinium and carboxylic acid groups. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals, corresponding to the six aromatic carbons and the single carboxyl carbon.

-

Carbonyl Carbon (C=O): Typically observed far downfield, around ~168 ppm , due to the deshielding effect of the two oxygen atoms.[1]

-

Aromatic Carbons: Appear in the range of ~115-157 ppm . The carbon attached to the hydrazine group (C2) and the carbon bearing the carboxylic acid (C1) are the most deshielded among the ring carbons due to the electron-withdrawing nature of the substituents.[1]

Infrared (IR) Spectroscopy: The IR spectrum is highly informative for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3200-3000 | N-H Stretch | Hydrazinium ion (-NHNH₃⁺) |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| ~1700-1680 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Expert Insight: In the IR spectrum, the broad O-H stretch from the carboxylic acid often overlaps with the N-H stretching bands of the hydrazinium group. The carbonyl (C=O) stretch is a strong, sharp, and highly diagnostic peak.

Synthesis and Purification

Understanding the synthesis of a reagent provides context for potential impurities and informs handling procedures. The most reliable and well-documented method for preparing 2-hydrazinobenzoic acid hydrochloride is via the diazotization of anthranilic acid (2-aminobenzoic acid), followed by reduction.

Standard Synthetic Protocol

The following protocol is adapted from the trusted Organic Syntheses collection, which represents a rigorously vetted and reproducible procedure.[2]

Step-by-Step Methodology:

-

Diazotization: Anthranilic acid is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite in water is added slowly, ensuring the temperature does not exceed 3-5 °C.[2] This reaction converts the primary amino group into a diazonium salt. The causality here is critical: the low temperature is essential to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The cold diazonium salt solution is then added to a freshly prepared, chilled solution of sulfurous acid (sulfur dioxide dissolved in water).[2] This step reduces the diazonium group (-N₂⁺) to the hydrazine group (-NHNH₂). Alternative reducing agents like stannous chloride (SnCl₂) can also be used.

-

Isolation: After the reduction is complete, the reaction mixture is allowed to stand at room temperature. Concentrated hydrochloric acid is then added to precipitate the product as its hydrochloride salt.[2] The product is collected by filtration, washed with cold dilute HCl, and dried.

Trustworthiness and Validation: This protocol is self-validating as the progress of the diazotization can be monitored using starch-iodide paper to test for excess nitrous acid, ensuring the reaction has gone to completion before proceeding to the reduction step.[2]

Reactivity and Key Synthetic Applications

The true value of 2-hydrazinobenzoic acid hydrochloride lies in its utility as a synthetic intermediate. Its bifunctional nature allows for a range of transformations, most notably intramolecular cyclizations to form heterocyclic scaffolds.

Intramolecular Cyclization to Indazolone

A primary application is its conversion to 3-indazolone (1,2-dihydro-3H-indazol-3-one). This reaction is a classic example of an acid-catalyzed intramolecular nucleophilic acyl substitution.

Reaction Protocol: 2-Hydrazinobenzoic acid hydrochloride is refluxed in a dilute aqueous solution of hydrochloric acid for approximately 30 minutes.[2] During this process, the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid.

Proposed Reaction Mechanism:

-

Protonation: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine side-chain attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the cyclized product.

-

Tautomerization: The initial product tautomerizes to the more stable 3-indazolone.

Precursor to Indazole-Containing Pharmaceuticals

The indazole scaffold, readily accessible from this starting material, is a "privileged structure" in medicinal chemistry. It is found in numerous compounds investigated for a range of therapeutic activities. While many syntheses start with pre-formed indazoles, the fundamental role of precursors like 2-hydrazinobenzoic acid is crucial. For instance, the core indazole structure is central to the mechanism of action of several kinase inhibitors used in oncology. Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core.[3] While many modern synthetic routes to Pazopanib may start from different precursors for efficiency, the fundamental chemistry highlights the importance of the indazole ring system derived from such foundational building blocks.[3][8][9]

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 2-Hydrazinobenzoic acid hydrochloride is classified as a hazardous substance.

-

Hazard Classification : Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling Precautions : Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

Expert Insight: Hydrazine derivatives as a class are often treated with caution due to potential toxicity. Although this compound is not currently classified as a known carcinogen, it is prudent to handle it with care to minimize exposure.

Conclusion

2-Hydrazinobenzoic acid hydrochloride is more than just a chemical on a shelf; it is an enabling tool for innovation in both academic and industrial research. Its well-defined properties, reliable synthesis, and, most importantly, its predictable reactivity make it an indispensable precursor for constructing complex heterocyclic molecules. A thorough understanding of its chemistry, from its spectroscopic signature to its mechanistic pathways, empowers researchers to utilize this versatile building block to its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Pfannstiel, K., & Janecke, J. (1942). Indazole. Organic Syntheses, Coll. Vol. 3, p.483 (1955); Vol. 22, p.64 (1942). Retrieved from [Link]

- Kumar, A., & Aggarwal, N. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Current Organic Synthesis, 15(6), 789-803.

-

New Drug Approvals. (2013). Pazopanib. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 52356-01-1 | Product Name : 2-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]

-

ACS Publications. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hydrazinobenzoic acid hydrochloride CAS#: 52356-01-1 [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Synthesis of Pazopanib Hydrochloride [chinjmap.com]

- 9. researchgate.net [researchgate.net]

A Core Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

2-Hydrazinobenzoic acid hydrochloride (CAS Number: 52356-01-1) is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1][2] While not a therapeutic agent itself, it serves as a crucial and versatile intermediate, primarily in the construction of heterocyclic scaffolds that form the core of numerous biologically active molecules.[3] Its structure, featuring a reactive hydrazine group ortho to a carboxylic acid on a benzene ring, provides a unique chemical handle for intramolecular cyclization reactions, making it a cornerstone precursor for the synthesis of indazoles and related heterocycles.[4]

This guide offers an in-depth exploration of 2-Hydrazinobenzoic acid hydrochloride, moving beyond a simple recitation of properties to provide field-proven insights into its synthesis, core reactivity, and strategic application in modern drug development. The protocols and discussions herein are designed to be self-validating, grounded in established, high-quality chemical literature to ensure both technical accuracy and practical utility for the discerning scientific audience.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. The key physicochemical characteristics and safety data for 2-Hydrazinobenzoic acid hydrochloride are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 52356-01-1 | |

| Molecular Formula | C₇H₈N₂O₂·HCl | [4][5] |

| Molecular Weight | 188.61 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | ~185 °C (with decomposition) | |

| IUPAC Name | 2-hydrazinylbenzoic acid;hydrochloride | [5][6] |

| InChI Key | ZGNNOFKURIXXRF-UHFFFAOYSA-N | |

| Purity (Typical) | ≥95% | [2] |

Safety and Hazard Information

2-Hydrazinobenzoic acid hydrochloride is classified as an irritant and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Authoritative Synthesis Protocol: From Anthranilic Acid to a Key Intermediate

The most reliable and widely referenced synthesis of 2-Hydrazinobenzoic acid hydrochloride begins with the readily available and inexpensive starting material, 2-aminobenzoic acid (anthranilic acid). The transformation is a classic two-step sequence involving diazotization of the primary amine followed by reduction of the resulting diazonium salt. The following protocol is adapted from the highly reputable and peer-vetted procedure published in Organic Syntheses.

Experimental Workflow: A Step-by-Step Methodology

The overall synthetic pathway is a robust and scalable process.

Caption: Workflow for the synthesis of 2-Hydrazinobenzoic acid hydrochloride.

Detailed Protocol:

-

Diazotization:

-

In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, suspend 42 g (0.31 mol) of anthranilic acid in 300 mL of water.

-

Add 340 mL of concentrated hydrochloric acid. The anthranilic acid will dissolve and its hydrochloride salt may begin to precipitate.

-

Cool the mixture to 0°C.

-

Slowly add a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 mL of water via a dropping funnel, ensuring the tip is below the surface of the liquid. The rate of addition must be controlled to maintain the internal temperature at or below 3°C. This typically takes about 30 minutes.

-

Continue stirring for an additional 15 minutes. A positive test for excess nitrous acid with starch-iodide paper should be obtained.

-

The resulting clear brown solution of the diazonium salt is then diluted with 150 mL of ice water for the next step.

-

Causality Note: This step converts the stable primary amine into a highly reactive diazonium salt. The low temperature is critical to prevent the decomposition of this intermediate.

-

-

Reduction & Isolation:

-

In a large flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas from a cylinder while maintaining the temperature at 0–5°C.

-

While continuing a brisk stream of SO₂, add the cold diazonium salt solution in portions over ~30 minutes, keeping the reaction temperature between 5–10°C.

-

After the addition is complete, remove the cooling bath but continue to pass SO₂ through the mixture for another 30 minutes.

-

Allow the reaction mixture to stand at room temperature for 12 hours. This allows the reduction of the diazonium group to the hydrazine to go to completion.

-

Precipitate the product by adding 3 L of concentrated hydrochloric acid. The 2-Hydrazinobenzoic acid hydrochloride separates immediately.

-

Chill the mixture to 0–5°C and collect the solid product by filtration through a pre-cooled Büchner funnel.

-

Wash the filter cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid and dry to yield the final product.

-

Core Reactivity and Application in Medicinal Chemistry

The synthetic utility of 2-Hydrazinobenzoic acid hydrochloride is dominated by its role as a precursor to the indazole scaffold. Indazoles are a class of aromatic heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[3][4]

Key Transformation: Cyclization to Indazolone

The ortho-disposition of the hydrazine and carboxylic acid groups allows for a facile intramolecular cyclization reaction. Upon heating in aqueous acid, 2-Hydrazinobenzoic acid hydrochloride undergoes condensation to form 1,2-dihydro-3H-indazol-3-one (indazolone).

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | C7H9ClN2O2 | CID 104169 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride and Its Synonyms: A Versatile Building Block for Chemical and Life Sciences

Introduction: Defining a Key Chemical Intermediate

2-Hydrazinobenzoic acid hydrochloride is a vital chemical reagent known by a variety of synonyms, reflecting its structure and applications.[1] This guide provides an in-depth overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. At its core, it is the hydrochloride salt of a benzoic acid molecule substituted with a hydrazine group at the ortho (position 2) of the benzene ring.[1] This bifunctional nature—possessing both a carboxylic acid and a reactive hydrazine group—makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] While it is noted as a phenylhydrazine compound for proteomics research, its primary and well-documented applications lie in synthetic chemistry as a versatile starting material.[2]

Nomenclature and Identification: A Comprehensive Cross-Reference

Clarity in scientific communication necessitates a thorough understanding of a compound's various names and identifiers. The following table provides a comprehensive list of synonyms and key registry numbers for 2-Hydrazinobenzoic acid hydrochloride, ensuring accurate identification and retrieval of information from chemical databases and literature.

| Identifier Type | Value | Source |

| Primary Name | 2-Hydrazinobenzoic acid hydrochloride | |

| Systematic (IUPAC) Name | 2-hydrazinylbenzoic acid;hydrochloride | PubChem |

| CAS Number | 52356-01-1 | |

| PubChem CID | 104169 | PubChem |

| EINECS Number | 257-869-6 | |

| Synonym 1 | 2-Hydrazinylbenzoic acid hydrochloride | |

| Synonym 2 | o-Hydrazinobenzoic acid hydrochloride | Organic Syntheses |

| Synonym 3 | 2-Carboxyphenylhydrazine hydrochloride | |

| Synonym 4 | (2-Carboxyphenyl)hydrazine hydrochloride | |

| Synonym 5 | Benzoic acid, 2-hydrazino-, monohydrochloride |

Physicochemical Properties and Structural Representation

Understanding the fundamental physicochemical properties of 2-Hydrazinobenzoic acid hydrochloride is crucial for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 185 °C (decomposes) | , |

| Solubility | Moderately soluble in water and ethanol. | |

| pKa (Predicted for free acid) | 4.14 ± 0.10 (for the related 4-isomer) | |

| Storage Temperature | 2-8°C |

graph "2_Hydrazinobenzoic_acid_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring with substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Hydrazine group N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Carboxylic acid group C7 [label="C", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H4 [label="H"];

// Hydrochloride Cl [label="Cl⁻", fontcolor="#34A853"]; H_ion [label="H⁺", fontcolor="#34A853"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C2 -- N1;

// Hydrazine bonds N1 -- N2; N1 -- H1; N2 -- H2; N2 -- H3;

// Carboxylic acid bonds C7 -- O1 [style=double]; C7 -- O2; O2 -- H4;

// Positions C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.5!"]; O2 [pos="1,2.8!"]; H4 [pos="1.5,3.5!"];

N1 [pos="-2,1!"]; N2 [pos="-3,0.5!"]; H1 [pos="-2.2,1.8!"]; H2 [pos="-3.5,1.2!"]; H3 [pos="-3.5,-0.2!"];

Cl [pos="3,0!"]; H_ion [pos="-3.8, 0.85!"]; }

Caption: Chemical structure of 2-Hydrazinobenzoic acid hydrochloride.

Core Applications in Synthetic Chemistry

The true utility of 2-Hydrazinobenzoic acid hydrochloride lies in its capacity as a precursor for heterocyclic systems, which are foundational scaffolds in many pharmaceuticals and industrial chemicals.[1]

Synthesis of Indazoles and Indazolones

A primary application is in the synthesis of indazoles and their derivatives, such as indazolones. These bicyclic heterocyclic compounds are prevalent in medicinal chemistry. The reaction leverages the intramolecular cyclization of the hydrazine and carboxylic acid functionalities.

Mechanism Insight: The synthesis of indazolone from 2-Hydrazinobenzoic acid hydrochloride is a classic example of a condensation-cyclization reaction. Under acidic conditions and heat, the hydrazine group attacks the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable, five-membered heterocyclic ring fused to the benzene ring.

Caption: Workflow for the synthesis of Indazolone.

Field-Proven Protocol: Synthesis of Indazolone

This protocol is adapted from established procedures in organic synthesis literature.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of 2-Hydrazinobenzoic acid hydrochloride with 1.25 L of water and 12.5 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 30 minutes. A pale yellow solution should form.

-

Concentration: Transfer the solution to an evaporating dish and concentrate it on a steam bath to approximately one-quarter of its original volume. The indazolone product will initially precipitate and then redissolve as the acid concentration increases.

-

Crystallization & Isolation: Upon cooling, the indazolone will crystallize. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Precursor in Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for creating indole ring systems, which are central to numerous pharmaceuticals (e.g., triptans for migraines) and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. 2-Hydrazinobenzoic acid can be reacted with a suitable ketone or aldehyde to form the necessary arylhydrazone intermediate, which then undergoes the characteristic[3][3]-sigmatropic rearrangement to form the indole.

Causality in Experimental Design: The choice of acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid) and reaction temperature is critical. Stronger acids and higher temperatures can accelerate the reaction but may also lead to side products. The ortho-carboxy group in 2-Hydrazinobenzoic acid can influence the regioselectivity of the cyclization and may require specific conditions to achieve the desired indole product, potentially followed by a decarboxylation step if the carboxylic acid group is not desired in the final molecule.

Caption: Mechanism of the Fischer Indole Synthesis.

Intermediate for Dyes and Heterocyclic Pharmaceuticals

2-Hydrazinobenzoic acid hydrochloride serves as a building block for various other heterocyclic systems, including triazinoindoles and certain disperse dyes.[1]

-

Triazinoindoles: Through coupling with diazonium salts followed by cyclization, it can be used to form complex heterocyclic structures like 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles, which are investigated for their biological activities.

-

Azo Disperse Dyes: The hydrazine group can be converted to an amine, or the entire molecule can be diazotized and used as a coupling component in the synthesis of azo dyes. The specific functional groups on the resulting dye molecule determine its color and affinity for fabrics like polyester.

Potential Application in Proteomics Research

While specific, high-impact publications detailing the use of 2-Hydrazinobenzoic acid hydrochloride in proteomics are not prominent, its chemical nature as a hydrazine-containing compound suggests a potential role in the analysis of protein carbonylation—a key biomarker of oxidative stress.

Scientific Rationale: Protein carbonylation introduces aldehyde and ketone functionalities onto amino acid side chains. Hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH) and biotin hydrazide, are standard reagents used to "tag" these carbonyls.[3][4][5][6] The hydrazine group reacts with the carbonyl to form a stable hydrazone. This tagging facilitates the detection, enrichment, and mass spectrometric identification of carbonylated proteins and peptides.[5][6][7]

2-Hydrazinobenzoic acid hydrochloride could theoretically serve as a novel derivatization agent. The carboxylic acid group offers a potential site for further modification (e.g., attachment of an affinity tag or an isotopically heavy label for quantitative proteomics) after the initial reaction with the protein carbonyl.

A Representative Protocol for Derivatizing Carbonylated Peptides:

This protocol is a self-validating, conceptual workflow based on established methods for other hydrazine reagents.

-

Protein Digestion: Digest the protein sample of interest (e.g., from cell lysate or plasma) into peptides using a standard proteomics-grade enzyme like trypsin.

-

Derivatization Reaction:

-

Dissolve the peptide mixture in an acidic buffer (e.g., 100 mM acetate buffer, pH 5.0). Acidic conditions are often optimal for hydrazone formation.[4]

-

Add a solution of 2-Hydrazinobenzoic acid hydrochloride to the peptide mixture. A molar excess of the reagent is recommended to ensure complete derivatization.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours).

-

-

Optional: Hydrazone Stabilization: For enhanced stability, especially if samples will be exposed to low pH during subsequent steps, the hydrazone bond can be reduced to a stable hydrazine linkage using a mild reducing agent like 2-picoline borane.

-

Sample Cleanup: Remove excess reagent using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.

-

LC-MS/MS Analysis: Analyze the derivatized peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the 2-hydrazinobenzoic acid moiety (151.05 Da for the reacted free base) will be added to the carbonylated peptide, allowing for its specific detection and identification through database searching.

Caption: Workflow for labeling protein carbonyls.

Conclusion

2-Hydrazinobenzoic acid hydrochloride, along with its numerous synonyms, is a compound of significant utility, primarily within the realm of synthetic organic chemistry. Its structural features provide a reliable and versatile platform for the construction of complex heterocyclic molecules that are of high interest in the pharmaceutical and dye industries. While its application in proteomics is less documented, the fundamental reactivity of its hydrazine group presents a plausible and intriguing avenue for the development of new analytical tools to study oxidative stress. The protocols and data presented in this guide offer a comprehensive technical resource for researchers looking to leverage the synthetic potential of this important chemical building block.

References

-

Chemical labeling of carbonylated proteins... ResearchGate. [Link]

-

Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. PubMed. [Link]

-

A step-by-step protocol for assaying protein carbonylation in biological samples. PubMed. [Link]

-

Recommended methods for derivatization of protein carbonyl modifications for mass spec? ResearchGate. [Link]

-

PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. PMC - NIH. [Link]

-

2-Hydrazinobenzoic acid. PubChem. [Link]

- Method for preparing 2-hydrazinobenzoic acid hydrochloride.

-

Indazole. Organic Syntheses. [Link]

-

Fischer Indole Synthesis. Wikipedia. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Hydrazinobenzoic acid hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Hydrazinobenzoic Acid Hydrochloride in Organic Solvents

Introduction

2-Hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1) is a bifunctional organic molecule of significant interest in the pharmaceutical and chemical synthesis sectors.[1] Structurally, it comprises a benzoic acid core substituted with a hydrazine group at the ortho position, and it is supplied as a hydrochloride salt. This unique arrangement of a carboxylic acid, a hydrazine moiety, and its salt form imparts a distinct physicochemical profile that dictates its behavior in various chemical environments.

The compound serves as a critical building block in the synthesis of diverse heterocyclic compounds, which are scaffolds for developing novel therapeutic agents, including those with potential antifungal, antibacterial, and antitubercular activities.[1] A comprehensive understanding of the solubility of 2-Hydrazinobenzoic acid hydrochloride is, therefore, not a trivial academic exercise but a fundamental prerequisite for its effective application. Solubility data governs critical process parameters such as reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the development of formulations.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a detailed exploration of the solubility of 2-Hydrazinobenzoic acid hydrochloride. It combines theoretical principles with established experimental protocols, offering a framework for predicting, measuring, and manipulating its solubility in common organic solvents.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its solubility. The key properties of 2-Hydrazinobenzoic acid hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 52356-01-1 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ · HCl | [3][4] |

| Molecular Weight | 188.61 g/mol | [1][4][5] |

| Appearance | White to off-white, light cream crystalline powder | [1][3] |

| Functional Groups | Carboxylic Acid, Hydrazine (as hydrochloride salt) | [1] |

| Topological Polar Surface Area (TPSA) | 75.4 Ų | [5] |

Theoretical Principles of Solubility

The solubility of 2-Hydrazinobenzoic acid hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The guiding principle is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6][7]

-

High Polarity and Ionic Character : The molecule possesses highly polar functional groups: a carboxylic acid (-COOH) and a protonated hydrazine group (-NH₂NH₃⁺Cl⁻). This hydrochloride salt form confers significant ionic character, making the molecule resemble an ionic salt more than a neutral organic compound.

-

Hydrogen Bonding : Both the carboxylic acid and hydrazine groups are capable of acting as hydrogen bond donors and acceptors.[5] This capacity for strong intermolecular interactions with solvent molecules is a key determinant of solubility.

-

Expected Solubility Profile :

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : These solvents can engage in strong hydrogen bonding and can solvate the chloride ion and the protonated hydrazine group effectively. Therefore, high to moderate solubility is expected. Indeed, the compound is known to be soluble in water and moderately soluble in ethanol.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents have high dipole moments and can solvate the cationic portion of the molecule but are less effective at solvating the chloride anion compared to protic solvents. Moderate solubility is anticipated, likely increasing with temperature.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the vast mismatch in polarity, 2-Hydrazinobenzoic acid hydrochloride is expected to be poorly soluble or insoluble in these solvents.

-

Solubility Profile

| Solvent Class | Solvent | Known/Predicted Solubility | Remarks | Reference(s) |

| Polar Protic | Water | Soluble | The high polarity and hydrogen bonding capacity of water make it an excellent solvent for this polar, ionic salt. | [1] |

| Ethanol | Moderately Soluble | The presence of a hydroxyl group allows for hydrogen bonding, but the nonpolar ethyl chain reduces overall solvating power compared to water. | [1] | |

| Methanol | Soluble (Predicted) | Being more polar than ethanol, methanol is expected to be a better solvent. | - | |

| Polar Aprotic | DMSO | Moderately Soluble (Predicted) | Often requires heating or sonication to achieve significant dissolution of polar salts. Useful for NMR studies and as a reaction medium. | - |

| DMF | Sparingly to Moderately Soluble (Predicted) | Similar to DMSO, can be an effective solvent, particularly at elevated temperatures. | - | |

| Acetonitrile | Sparingly Soluble (Predicted) | Less polar than DMSO or DMF, expected to be a poorer solvent. | - | |

| Nonpolar | Toluene | Insoluble (Predicted) | The nonpolar aromatic ring cannot effectively solvate the ionic and polar groups of the solute. | - |

| Hexane | Insoluble (Predicted) | The nonpolar aliphatic nature of hexane makes it a very poor solvent for polar, ionic compounds. | - | |

| Diethyl Ether | Insoluble (Predicted) | While it has a dipole moment, ether is a poor hydrogen bond acceptor and cannot overcome the strong solute-solute interactions of the crystalline salt. | - | |

| Chlorinated | Dichloromethane (DCM) | Insoluble (Predicted) | Despite its polarity, DCM is not a good solvent for ionic salts. | - |

Experimental Determination of Solubility

To address the data gap and empower researchers, this section provides robust, step-by-step protocols for both qualitative and quantitative solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment for solvent screening.

Methodology:

-

Add approximately 10-20 mg of 2-Hydrazinobenzoic acid hydrochloride to a small, dry vial.

-

Add the selected solvent dropwise (e.g., in 0.25 mL increments) up to a total volume of 1 mL.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the mixture for the presence of undissolved solid against a dark background.

-

Classify the solubility based on the approximate amount of solvent required for complete dissolution (e.g., >20 mg/mL = Soluble; 1-20 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9] The protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials:

-

2-Hydrazinobenzoic acid hydrochloride (solid)

-

Selected organic solvent (analytical grade)

-

4 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis Spectrophotometer for quantification.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid 2-Hydrazinobenzoic acid hydrochloride to several vials (e.g., 20 mg per vial for an expected solubility <10 mg/mL). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to validate the equilibration period. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[10]

-

Phase Separation : After equilibration, let the vials stand undisturbed at the controlled temperature for 1-2 hours to allow larger particles to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant from the top of the vial, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a known volume of the solvent to bring the concentration into the linear range of the pre-validated analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC-UV or UV-Vis method against a standard curve prepared with known concentrations of 2-Hydrazinobenzoic acid hydrochloride.

-

Calculation : Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from standard curve) × (Dilution factor)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. kmpharma.in [kmpharma.in]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | C7H9ClN2O2 | CID 104169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Fischer Indole Synthesis of Carbonyls with 2-Hydrazinobenzoic Acid Hydrochloride: A Mechanistic and Practical Guide

Abstract

This in-depth technical guide provides a comprehensive examination of the reaction between 2-hydrazinobenzoic acid hydrochloride and carbonyl compounds, a classic example of the Fischer indole synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the causality behind the reaction mechanism, the influence of substituents, and practical, field-proven experimental protocols. We will explore the nuanced role of the ortho-carboxy substituent, a moderately electron-withdrawing group, on the reaction kinetics and overall efficiency. This guide is structured to serve as a self-validating system, grounding all mechanistic claims and procedural recommendations in authoritative, citable literature.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] From the essential amino acid tryptophan to potent antimigraine drugs of the triptan class, the indole motif imparts crucial biological activity.[3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing this vital heterocyclic system.[3][4]

This guide focuses on a specific, yet illustrative, variant of this reaction: the acid-catalyzed cyclization of 2-hydrazinobenzoic acid hydrochloride with various aldehydes and ketones. The presence of the hydrochloride salt ensures the requisite acidic conditions for the reaction to proceed, while the ortho-carboxylic acid group on the phenylhydrazine ring introduces electronic effects that warrant expert consideration for reaction optimization.

The Core Reaction Mechanism: A Stepwise Dissection

The Fischer indole synthesis is a sophisticated, acid-catalyzed cascade of intramolecular reactions.[3] While appearing as a single transformation, it proceeds through several distinct, well-elucidated intermediates. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[3]

The accepted mechanism involves the following key stages:

-

Phenylhydrazone Formation: The reaction initiates with the condensation of 2-hydrazinobenzoic acid with a carbonyl compound (an aldehyde or ketone) to form the corresponding phenylhydrazone. This is a reversible nucleophilic addition-elimination reaction, favored by the acidic conditions provided by the hydrochloride salt.[2]

-

Tautomerization to the Ene-hydrazine: The phenylhydrazone intermediate undergoes a crucial tautomerization to its more reactive enamine isomer, known as the ene-hydrazine.[2][5]

-

The Rate-Determining[6][6]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the reaction proceeds through the key bond-forming step: a[6][6]-sigmatropic rearrangement, analogous to a Claisen rearrangement.[2] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, transiently disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[5] This step is typically the rate-determining step of the overall synthesis.[6]

-

Rearomatization: The di-imine intermediate rapidly undergoes a proton shift to rearomatize, yielding a more stable amino-imine intermediate.[5]

-

Cyclization and Elimination: Finally, an intramolecular nucleophilic attack by the amino group onto the imine carbon results in the formation of a five-membered aminoacetal (or aminal) ring. Under the acidic conditions, this intermediate readily eliminates a molecule of ammonia (NH₃) to generate the energetically favorable aromatic indole product.[3]

Caption: Figure 1: The Fischer Indole Synthesis Mechanism

Field-Proven Insights: The Role of Substituents and Catalysts

The Influence of the ortho-Carboxy Group

The substituent on the phenylhydrazine ring plays a critical role in the reaction's efficiency. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This facilitates the crucial[6][6]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[7]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or, in our case, carboxylic acid (-COOH), decrease the electron density of the ring. This makes the sigmatropic rearrangement more difficult, often requiring harsher reaction conditions (higher temperatures, stronger acids) and frequently resulting in lower yields.[6][7] Computational studies have shown that EWGs can destabilize the transition state of the desired rearrangement.[8]

The carboxylic acid group of 2-hydrazinobenzoic acid is moderately electron-withdrawing. Therefore, researchers should anticipate that reactions involving this substrate may require more forcing conditions compared to reactions with unsubstituted or electron-rich phenylhydrazines.

Choice of Acid Catalyst

The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been used successfully.[3]

-

Brønsted Acids: Acetic acid is a common choice as it can serve as both a catalyst and a solvent.[4] For less reactive substrates, stronger acids like polyphosphoric acid (PPA) or mixtures of acetic and mineral acids may be necessary.[9]

-

Lewis Acids: Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst, particularly in higher-temperature, solvent-free, or high-boiling solvent conditions.[10]

For 2-hydrazinobenzoic acid hydrochloride, the inherent HCl provides initial acidity. However, for many carbonyl partners, supplementation with a solvent-catalyst like glacial acetic acid or a stronger catalyst like PPA will be necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole-4-carboxylic Acid

This protocol details a representative one-pot synthesis using 2-hydrazinobenzoic acid hydrochloride and cyclohexanone. This procedure is adapted from established methods for similar substrates and serves as a robust starting point for optimization.[1][11]

Caption: Figure 2: Experimental Workflow

Materials and Equipment

-

2-Hydrazinobenzoic acid hydrochloride (1.0 eq.)

-

Cyclohexanone (1.05 eq.)

-

Glacial acetic acid (solvent and catalyst)

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Thin-Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup (Büchner funnel, filter flask)

-

Standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydrazinobenzoic acid hydrochloride (e.g., 18.8 g, 0.1 mol) and cyclohexanone (e.g., 10.3 g, 0.105 mol).

-

Solvent/Catalyst Addition: Carefully add glacial acetic acid (e.g., 100 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst.

-

Heating and Reflux: Begin stirring the mixture and heat it to reflux using a heating mantle or oil bath. The reaction is typically maintained at reflux (approx. 118°C) for 2 to 4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the consumption of the starting materials and the appearance of the product spot.

-

Product Precipitation (Work-up): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the dark reaction mixture into a beaker containing 500 mL of cold water, stirring vigorously. The crude product should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and other water-soluble impurities. A final wash with a small amount of cold ethanol can aid in drying.[11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final 1,2,3,4-tetrahydrocarbazole-4-carboxylic acid.

Data Presentation: Influence of Substituents on Reaction Yield

While specific, high-throughput yield data for 2-hydrazinobenzoic acid is not extensively tabulated, the general effect of substituents is well-documented. The following table consolidates representative yields from the literature for various substituted phenylhydrazines to illustrate this critical trend.

| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Yield (%) | Reference |

| H (Unsubstituted) | Cyclohexanone | Acetic Acid | 76-85% | [11] |

| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | 88% | [6] |

| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | 30% | [6] |

| 4-Methoxy (EDG) | Substituted Cyclohexanone | Acetic Acid/HCl | High (not specified) | [13] |

| 2-Carboxy (EWG) | Cyclohexanone | Acetic Acid | Moderate (Expected) | N/A |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The yield for the 2-carboxy derivative is an expert projection based on established chemical principles.[6][7]

Conclusion and Future Directions

The Fischer indole synthesis of 2-hydrazinobenzoic acid hydrochloride with carbonyls is a robust, albeit sometimes challenging, method for producing valuable indole-4-carboxylic acid derivatives. A thorough understanding of the multi-step mechanism, particularly the electronically-sensitive[6][6]-sigmatropic rearrangement, is paramount for successful execution and optimization. The electron-withdrawing nature of the ortho-carboxy group necessitates more rigorous conditions than its electron-donating counterparts, but with careful control of temperature and catalysis, good yields of the desired products can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to confidently employ this classic reaction in their synthetic endeavors, from small-scale discovery to process development for novel therapeutics and materials.

References

-

Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52936-52953. [Link]

-

Abbas-Temire, T., & Tahan, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2493-2503. [Link]

-

Kundu, K., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5966-5975. [Link]

-

Chen, C. Y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

-

JETIR. (2019). DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

-

Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 30, 90. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrocarbazole (1). [Link]

-

Sharma, V., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-16. [Link]

-

Al-Mourabit, A., et al. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 1(9), 1735-1754. [Link]

-

Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6248-6255. [Link]

-

ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. wjarr.com [wjarr.com]

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride from Anthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydrazinobenzoic acid hydrochloride is a pivotal building block in the synthesis of pharmaceuticals and other high-value chemical compounds, including dyes and corrosion inhibitors.[1] This guide provides an in-depth, scientifically-grounded protocol for its synthesis, commencing from the readily available precursor, anthranilic acid. The core of this synthesis involves a two-step process: the diazotization of anthranilic acid to form an intermediate diazonium salt, followed by a controlled reduction to yield the target hydrazine derivative. This document elucidates the underlying chemical mechanisms, presents a detailed, field-verified experimental protocol, outlines critical safety and handling procedures, and offers insights into process optimization and quality control.

Introduction: Significance and Synthetic Strategy

2-Hydrazinobenzoic acid and its hydrochloride salt are valuable intermediates in organic synthesis.[1] Their utility stems from the presence of two reactive functional groups—the hydrazine and the carboxylic acid—which allows for the construction of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active molecules, making this compound a key starting material in drug discovery and development.[1]

The synthetic pathway from anthranilic acid is a classic and reliable method, first developed in the mid-20th century.[1] It leverages the well-established chemistry of aromatic amines. The process can be broadly divided into two critical stages:

-

Diazotization: The primary aromatic amine of anthranilic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[2][3]

-

Reduction: The resulting diazonium salt is subsequently reduced to the corresponding arylhydrazine.[4] Various reducing agents can accomplish this transformation, including stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or, as detailed in this guide's primary protocol, sulfurous acid (H₂SO₃).[5][6][7]

This guide focuses on the sulfurous acid reduction method, a robust procedure adapted from Organic Syntheses, a highly trusted source for reproducible chemical preparations.

Reaction Chemistry and Mechanism

A thorough understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and optimization.

Overall Reaction Scheme

The transformation from anthranilic acid to 2-hydrazinobenzoic acid hydrochloride is depicted below.

Caption: Overall synthetic pathway.

Mechanism of Diazotization

The diazotization reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[4][7]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with excess hydrochloric acid to form nitrous acid (HONO), which is then protonated to yield the highly electrophilic nitrosonium ion (NO⁺).[2]

-

Electrophilic Attack: The lone pair of electrons on the primary amine nitrogen of anthranilic acid attacks the nitrosonium ion.[2]

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion, which has a delocalized positive charge over the two nitrogen atoms.[2][4]

Caption: Logical flow of the diazotization mechanism.

Mechanism of Diazonium Salt Reduction

The reduction of the diazonium salt to an arylhydrazine can be achieved with several mild reducing agents.[4] Using sulfurous acid (an aqueous solution of sulfur dioxide), the reaction is believed to proceed via an initial nucleophilic attack of a sulfite or bisulfite ion on the terminal nitrogen of the diazonium group.[4][5] This is followed by further reduction and hydrolysis under acidic conditions to yield the final hydrazine product.[4] Vigorous reducing agents like zinc in HCl can further reduce the hydrazine to an amine.[6]

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[7] It is crucial that all steps are performed in a well-ventilated fume hood due to the use of hazardous chemicals.

Materials and Equipment

-

Reagents: Anthranilic acid, concentrated hydrochloric acid (HCl, ~37%), sodium nitrite (NaNO₂), sulfur dioxide (SO₂, from cylinder), sodium acetate, ethanol, ice.

-

Equipment: Large beaker (2 L), 12 L flask (or appropriate scale), mechanical stirrer, low-temperature thermometer, dropping funnel, Büchner funnel, filter flask, standard laboratory glassware.

Quantitative Data for Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Volume | Notes |

| Anthranilic Acid | 137.14 | 0.31 | 42 g | - | Starting Material |

| Conc. HCl | 36.46 | ~4.1 | - | 340 mL | For diazotization |

| Sodium Nitrite | 69.00 | 0.31 | 21.6 g | 210 mL | Dissolved in water |

| Sulfur Dioxide | 64.07 | Excess | - | - | For reduction |

| Water (for SO₂) | 18.02 | - | - | 2.4 L | To make sulfurous acid |

| Conc. HCl | 36.46 | ~36 | - | 3 L | For product precipitation |

Step-by-Step Procedure

Part A: Diazotization of Anthranilic Acid

-

Preparation: In a 2 L beaker equipped with a mechanical stirrer and thermometer, combine 42 g (0.31 mol) of anthranilic acid and 300 mL of water. Place the beaker in an ice-salt bath.

-

Acidification: While stirring, add 340 mL of concentrated hydrochloric acid in one portion. The anthranilic acid will initially dissolve and then its hydrochloride salt will precipitate.

-

Cooling: Cool the suspension to 0 °C.

-

Nitrite Addition: Prepare a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 mL of water. Using a dropping funnel with the tip below the surface of the reaction mixture, add the nitrite solution slowly over ~30 minutes. Crucially, maintain the reaction temperature below 3 °C throughout the addition.

-

Completion Check: After the addition is complete, continue stirring for another 15 minutes. A positive test for excess nitrous acid should be obtained using starch-iodide paper (the paper will turn blue-black). This ensures all the anthranilic acid has reacted. The mixture should now be a clear brown solution.

-

Dilution: Dilute the cold diazonium salt solution with 150 mL of ice water.

Part B: Reduction and Isolation

-

Sulfurous Acid Preparation: In a 12 L flask cooled in an ice-salt bath, prepare a sulfurous acid solution by bubbling sulfur dioxide gas from a cylinder into 2.4 L of water until it is saturated. Maintain the temperature at 0–5 °C.

-

Reduction: Continue a brisk stream of SO₂ gas while adding the cold diazonium salt solution from Part A in ~150 mL portions over 30 minutes. Maintain the reaction temperature between 5–10 °C. The mixture will turn a dark orange color.

-

Maturation: Remove the cooling bath but continue passing SO₂ into the mixture for an additional 30 minutes. Allow the flask to stand at room temperature for 12 hours.

-

Precipitation: Add 3 L of concentrated hydrochloric acid to the reaction mixture. The 2-hydrazinobenzoic acid hydrochloride will precipitate immediately.

-

Isolation: Chill the mixture to 0–5 °C and collect the solid product by filtration through a pre-cooled Büchner funnel.

-

Washing: Wash the filter cake with two 50 mL portions of ice-cold 1:1 hydrochloric acid. This minimizes product loss while removing impurities.

-

Drying: Dry the product under vacuum to obtain the final 2-hydrazinobenzoic acid hydrochloride.

Characterization and Quality Control

-

Appearance: The final product should be a white to off-white or light-tan crystalline solid.[1][7]

-

Melting Point: The reported melting point is approximately 185 °C, with decomposition.[8]

-

Purity: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide purities of ≥95-98%.[9]

-

Spectroscopic Analysis: The structure can be confirmed using NMR (¹H and ¹³C) and IR spectroscopy. Spectral data is available in public databases for comparison.[10]

-

Yield: A typical yield for the free acid (obtained by neutralizing the hydrochloride salt) is reported to be around 75-86%.[7][11]

Safety and Handling (EHS)

This synthesis involves several highly hazardous materials and must be performed with strict adherence to safety protocols.

-

Hazard Identification:

-

Anthranilic Acid: Irritant.

-

Concentrated HCl: Highly corrosive, causes severe skin burns and eye damage. Vapors are toxic.[12]

-

Sodium Nitrite: Oxidizer, toxic if swallowed.

-

Aryl Diazonium Salts: Potentially explosive when isolated and dry. They are handled in cold aqueous solutions for safety.[4]

-

Sulfur Dioxide: Toxic, corrosive gas. Severe respiratory irritant.

-

Hydrazine Derivatives: 2-Hydrazinobenzoic acid hydrochloride is a hydrazine derivative. Hydrazines as a class are acutely toxic, corrosive, and potential carcinogens.[13] Avoid all contact (inhalation, ingestion, skin contact).[13][14][15]

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Waste Disposal:

-

All chemical waste, including filtrates and washings, must be collected and disposed of as hazardous waste according to institutional and local regulations.

-

Quench any residual nitrous acid in the filtrate with sulfamic acid before neutralization and disposal.

-

Troubleshooting and Field Insights

-

Low Yield: The most common cause of low yield is the decomposition of the diazonium salt. Strict temperature control below 5 °C during diazotization is non-negotiable.

-

Side Reactions: Diazotization of anthranilic acid can sometimes lead to the formation of a benzyne intermediate via decarboxylation, which can lead to undesired byproducts.[17] Performing the reaction in a strong mineral acid and at low temperatures suppresses this pathway.

-

Incomplete Diazotization: Failure to obtain a positive starch-iodide test indicates insufficient sodium nitrite. This can be due to impure reagents or inaccurate measurements. Add small additional amounts of nitrite solution until the test is positive.

-

Product Purity: The final product can be further purified if necessary. One method involves dissolving the hydrochloride salt in water and adding a solution of sodium acetate to precipitate the free zwitterionic acid (2-hydrazinobenzoic acid), which can then be filtered, washed, and dried.[7][11] This free acid can be converted back to the hydrochloride salt if needed.

Conclusion

The synthesis of 2-hydrazinobenzoic acid hydrochloride from anthranilic acid is a well-established and scalable process. Success hinges on a meticulous experimental technique, particularly the rigorous control of temperature during the diazotization step to ensure the stability of the crucial diazonium salt intermediate. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers and chemists can reliably produce this valuable synthetic intermediate for applications in pharmaceutical development and beyond.

References

-

NPTEL. (n.d.). Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

University of Liverpool. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Retrieved from [Link]

-

Allen Institute. (n.d.). Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Coll. Vol. 3, p.475 (1955); Vol. 21, p.67 (1941). Retrieved from [Link]

-

Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]

- Google Patents. (2011). US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

- Google Patents. (2009). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation. Retrieved from [Link]

-

Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Gauth. (n.d.). Reaction of anthranilic acid (o-aminobenzoic acid) with HNO2 and H2SO4 yields a diazonium. Retrieved from [Link]

-

Chegg.com. (2020). Solved Diazotization of anthranilic acid, followed by.... Retrieved from [Link]

- Google Patents. (1985). US4493802A - Preparation of o,o'-dithiodibenzoic acids.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. byjus.com [byjus.com]

- 3. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite . [allen.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Hydrazinobenzoic acid hydrochloride CAS#: 52356-01-1 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Hydrazinobenzoic acid hydrochloride(52356-01-1) 1H NMR [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. chemicalbook.com [chemicalbook.com]

- 17. chemtube3d.com [chemtube3d.com]

An In-Depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride for Proteomics Research Applications

This guide provides a comprehensive overview of the application of 2-Hydrazinobenzoic acid hydrochloride as a chemical tool for proteomics research. It is intended for researchers, scientists, and drug development professionals who are looking to explore and implement novel protein modification strategies, particularly for the study of acidic residues. This document delves into the underlying chemistry, provides detailed experimental protocols, and discusses data analysis considerations, all grounded in established scientific principles.

Introduction: The Significance of Targeting Acidic Residues in Proteomics